molecular formula C₂₆H₂₉ClN₂O₄S B1662199 Methoxybenzene-sulfonamide CAS No. 139298-40-1

Methoxybenzene-sulfonamide

Cat. No. B1662199
CAS RN: 139298-40-1
M. Wt: 501 g/mol
InChI Key: LLLQTDSSHZREGW-AATRIKPKSA-N
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Description

Methoxybenzene-sulfonamide, also known as 3-methoxybenzene-1-sulfonamide, is an organosulfur compound . It is a powder at room temperature .


Molecular Structure Analysis

The molecular weight of Methoxybenzene-sulfonamide is 187.22 . The molecular structure of sulfonamides typically involves a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group .


Physical And Chemical Properties Analysis

Methoxybenzene-sulfonamide is a powder at room temperature . It has a melting point of 131-132°C .

Scientific Research Applications

Neuroscience

KN-93 has been shown to play a role in synaptic signaling and memory formation. It is used to study the GluN2B-dependent activation of CaMKII-α and subsequent nuclear import of active ERK and serine 180 phosphorylated Jacob, which are important for synaptic plasticity and long-term potentiation (LTP) in hippocampal neurons .

Cardiology

In cardiology, KN-93 is used to study its effects on cardiac arrhythmias. It has been demonstrated to suppress early afterdepolarizations (EADs), which are triggers for torsades de pointes (TDP), a type of ventricular arrhythmia. This suppression occurs without affecting transmural dispersion of repolarization (TDR), which is significant in maintaining severe ventricular arrhythmias .

Cancer Treatment

KN-93 has been found to inhibit androgen receptor activity and induce cell death in prostate cancer cells, especially after androgen deprivation when many other drugs fail. It also shows potential as an antiproliferative agent against BAP1-deficient malignant mesothelioma cells, suggesting its use as a candidate for molecular-targeted anticancer drugs .

Mechanism of Action

Target of Action

KN-93 is a potent, cell-permeable inhibitor of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) . CaMKII is a multifunctional serine/threonine protein kinase that transmits calcium signals in various cellular processes . It has been identified as a key target in heart failure, arrhythmia, and other forms of heart disease .

Mode of Action

KN-93 exerts its effect by competing for the calmodulin binding site of CaMKII . It is widely believed that KN-93 binds directly to CaMKII, thus preventing kinase activation by competing with Calcium/Calmodulin (Ca2+/CaM) . This binding disrupts the ability of Ca2+/CaM to interact with CaMKII, effectively inhibiting CaMKII activation .

Biochemical Pathways

KN-93 affects the Ca2+/calmodulin (CaM)-dependent protein kinase II (CaMKII) pathway . The inhibition of CaMKII by KN-93 disrupts the transmission of calcium signals, which are critical for various cellular processes . This disruption can affect a cascade of events involving other partners such as scaffolding and interacting proteins .

Pharmacokinetics

It is known that kn-93 is a cell-permeable compound , suggesting that it can be absorbed and distributed within the body’s cells

Result of Action

The inhibition of CaMKII by KN-93 can lead to various molecular and cellular effects. For instance, it has been shown to inhibit Early Afterdepolarizations (EADs), which are the triggers of Torsades de Pointes (TDP), a type of irregular heartbeat . This results in the suppression of TDP without affecting the transmural dispersion of repolarization .

Action Environment

The action of KN-93 can be influenced by various environmental factors. For instance, the efficacy of KN-93 can be affected by the concentration of calcium ions in the environment, as it competes with Ca2+/CaM for binding to CaMKII . .

properties

IUPAC Name

N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29ClN2O4S/c1-28(17-5-6-21-9-11-23(27)12-10-21)20-22-7-3-4-8-26(22)29(18-19-30)34(31,32)25-15-13-24(33-2)14-16-25/h3-16,30H,17-20H2,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLQTDSSHZREGW-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCO)S(=O)(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C/C=C/C1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCO)S(=O)(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methoxybenzene-sulfonamide

CAS RN

139298-40-1
Record name KN 93
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139298401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KN-93
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TW744QBU1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone:

    A: While initially considered a specific CaMKII inhibitor, research has revealed that KN-93 can also directly inhibit certain ion channels, particularly voltage-gated potassium channels (Kv channels), independent of CaMKII [, ]. This non-specific action highlights the importance of carefully interpreting results obtained using KN-93 and employing appropriate controls, such as its inactive analog KN-92.

    A: KN-93 directly blocks a variety of cloned Kv channels from different subfamilies by acting as an extracellular blocker [, ]. It preferentially blocks open channels, leading to enhanced and stabilized C-type inactivation. This effect is independent of CaMKII activity, as demonstrated by the similar inhibitory effects observed with KN-92, an inactive analog of KN-93.

    A: KN-93 has been shown to modulate intracellular calcium handling by affecting both calcium release from intracellular stores and capacitative calcium entry (CCE) []. In bovine vascular endothelial cells, KN-93 reduced the plateau phase of the calcium transient evoked by extracellular ATP, suggesting an inhibitory effect on calcium release. Additionally, KN-93 effectively blocked CCE triggered by store depletion.

    A: Research suggests that KN-93 can influence gene expression, likely through its modulation of intracellular signaling pathways []. For example, in cultured skeletal muscle cells, KN-93 inhibited the caffeine-induced increase in GLUT4 mRNA expression, suggesting a role for the CaMK pathway in regulating GLUT4 gene expression [].

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